4-Hydroxy-5-(2-phenylethyl)cyclopent-4-ene-1,3-dione
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Overview
Description
4-Hydroxy-5-(2-phenylethyl)cyclopent-4-ene-1,3-dione is an organic compound with the molecular formula C13H12O3 This compound features a cyclopentene ring substituted with a hydroxyl group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(2-phenylethyl)cyclopent-4-ene-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acid-catalyzed rearrangement of substituted cyclopentenones . The reaction conditions often include the use of strong acids such as hydrochloric acid or pyridine hydrochloride to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, biotechnological methods are often preferred due to the complexity of the chemical structure. These methods involve the use of microorganisms or enzymes to produce the compound in large quantities . This approach is advantageous as it allows for the production of pure compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-(2-phenylethyl)cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of ketones, while reduction leads to the formation of saturated cyclopentane derivatives .
Scientific Research Applications
4-Hydroxy-5-(2-phenylethyl)cyclopent-4-ene-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-(2-phenylethyl)cyclopent-4-ene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and proteins involved in cellular processes, leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve the regulation of growth-related and stress-induced genes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methyl-2-(prop-2-enyl)cyclopent-2-enone: Contains additional unsaturation in the side chain.
Nostotrebin 6: A dimeric cyanobacterial cyclopent-4-ene-1,3-dione with similar structural features.
2-Aminomethylene-4-cyclopentene-1,3-dione: Used in the design of antiangiogenic hypoxic cell radiosensitizers.
Uniqueness
4-Hydroxy-5-(2-phenylethyl)cyclopent-4-ene-1,3-dione is unique due to its specific substitution pattern and the presence of both hydroxyl and phenylethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62788-18-5 |
---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-hydroxy-5-(2-phenylethyl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C13H12O3/c14-11-8-12(15)13(16)10(11)7-6-9-4-2-1-3-5-9/h1-5,16H,6-8H2 |
InChI Key |
NBOFDDUGPUBNMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=C(C1=O)O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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